molecular formula C17H14ClFN2O3 B11009554 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11009554
M. Wt: 348.8 g/mol
InChI Key: FTCOGGOLSNYYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure of high significance in medicinal chemistry and drug discovery . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. The quinazoline core is a privileged structure in the development of kinase inhibitors . Numerous approved anticancer drugs, such as erlotinib and gefitinib, are 4-anilinoquinazoline derivatives that function as potent tyrosine kinase inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR) . The specific substitution pattern on this compound—featuring a 2-chloro-4-fluorobenzyl group at the 3-position and dimethoxy groups at the 6,7-positions—suggests its potential utility as a key intermediate for further chemical functionalization. Researchers can utilize this molecule to build more complex structures or to explore structure-activity relationships (SAR) in the design of novel inhibitors targeting EGFR, VEGFR, or other kinases . The chloro and fluoro substituents on the benzyl ring are common in bioactive compounds and can influence the molecule's binding affinity and metabolic stability. Beyond oncology research, quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of biological activities, making this compound a versatile template for various research programs. Studies have shown that similar scaffolds exhibit potent antimicrobial effects against plant pathogens, indicating potential applications in agricultural chemistry research . Furthermore, this chemical class has been investigated for antifungal , anti-inflammatory , and antiviral properties, highlighting its value in infectious disease and basic pharmacological studies . As a research chemical, it serves as a valuable building block for synthesizing novel quinazoline analogues to be evaluated for these diverse biological targets.

Properties

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H14ClFN2O3/c1-23-15-6-12-14(7-16(15)24-2)20-9-21(17(12)22)8-10-3-4-11(19)5-13(10)18/h3-7,9H,8H2,1-2H3

InChI Key

FTCOGGOLSNYYSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)OC

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The quinazolinone ring is synthesized through cyclocondensation of 2-aminobenzoic acid derivatives with urea or its analogs. For example, 6,7-dimethoxy substitution is achieved by starting with 3,4-dimethoxy-substituted precursors. Patent literature describes the nitration of 3,4-dimethoxyacetophenone to yield 2-nitro-4,5-dimethoxyacetophenone, followed by reductive cyclization to form the quinazolinone core.

Benzyl Group Introduction

The 2-chloro-4-fluorobenzyl moiety is introduced via alkylation using 2-chloro-4-fluorobenzyl chloride in the presence of a base such as NaHCO₃. This step is critical for regioselectivity, as competing reactions at other positions of the quinazolinone ring can reduce yields.

Step-by-Step Methodologies and Reaction Optimization

Starting Materials and Precursors

Key intermediates include:

  • 6,7-Dimethoxyquinazolin-4(3H)-one : Synthesized via cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with urea.

  • 2-Chloro-4-fluorobenzyl chloride : Prepared by chlorination of 2-chloro-4-fluorobenzyl alcohol using thionyl chloride.

Table 1: Representative Starting Materials and Their Sources

CompoundSynthesis MethodPurity (%)Reference
6,7-Dimethoxyquinazolin-4(3H)-oneCyclocondensation of 2-amino-4,5-dimethoxybenzoic acid95
2-Chloro-4-fluorobenzyl chlorideChlorination of 2-chloro-4-fluorobenzyl alcohol90

Quinazolinone Alkylation

The alkylation step involves reacting 6,7-dimethoxyquinazolin-4(3H)-one with 2-chloro-4-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions. A representative procedure from PMC involves:

  • Dissolving 6,7-dimethoxyquinazolin-4(3H)-one (1.2 mmol) in DMF.

  • Adding 2-chloro-4-fluorobenzyl chloride (1.5 equiv.) and NaHCO₃ (3 equiv.).

  • Heating at 130°C for 12 hours, followed by extraction with EtOAc and purification via column chromatography (EtOAc/hexane, 1:4).

Yield : 20–25% (typical for hindered benzylations).

Alternative Pathways: Reductive Amination

Patent data describes an alternative route using reductive amination of nitro intermediates. For instance, 2-nitro-4,5-dimethoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal, followed by catalytic hydrogenation to yield the quinazolinone core before benzylation.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.18 (dd, J = 7.9 Hz, 1H), 7.57–7.39 (m, 5H), 7.24 (d, J = 8.2 Hz, 2H).

  • Elemental Analysis : Calculated C 64.49%, H 3.76%, N 6.54%; Found C 64.19%, H 3.80%, N 6.49%.

Table 2: Comparative Analytical Data for this compound

ParameterReported ValueMethodReference
Melting Point142–144°CCapillary Tube
HPLC Purity98.5%C18 Column
Mass (m/z)403.1 [M+H]⁺ESI-MS

Challenges and Limitations

  • Low Yields : Benzylation reactions often suffer from steric hindrance, limiting yields to 20–30%.

  • Purification Complexity : Column chromatography is required to separate regioisomers, increasing time and cost.

  • Sensitivity to Moisture : The 2-chloro-4-fluorobenzyl chloride intermediate hydrolyzes readily, necessitating anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The 4-position of the quinazolinone ring undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent carbonyl groups. Key reactions include:

Reagent/ConditionsProductYieldApplication
Amines (e.g., aniline derivatives) in DMF at 50–80°C 4-Aminoquinazoline derivatives85–99%Synthesis of tyrosine kinase inhibitors (e.g., gefitinib analogs)
4-Chloro-6,7-dimethoxyquinazolin-4-one with phosphorus oxychloride (POCl₃) 2-Chloro-4-amino-6,7-dimethoxyquinazoline55–65%Intermediate for anticancer agents

This reactivity is critical for generating bioactive derivatives targeting EGFR kinases .

Reduction of the Quinazolinone Core

The carbonyl group at position 4 can be reduced under specific conditions:

ReagentConditionsProductOutcome
Hydrogenation (H₂/Pd-C) 25–50°C, 1–3 atm3,4-Dimethoxyaniline intermediateKey step in multi-step synthesis
Sodium borohydride (NaBH₄)Ethanol, refluxPartial reduction observedLimited utility due to competing side reactions

Reduction pathways are highly dependent on catalyst choice and solvent systems .

Condensation and Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Reaction PartnerConditionsProductSignificance
Formamidine acetate in 2-methoxyethanol Reflux, 4–6 hr6-Methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4(3H)-oneImproved yield (85%) for antitumor agents
Triphosgene and cyanamide −10–100°C, dichloroethane3,4-Dimethoxyphenyl cyano ureaIntermediate for antineoplastic derivatives

These reactions enable modular synthesis of substituted quinazolines .

Demethylation of Methoxy Groups

Controlled demethylation modifies electronic properties of the scaffold:

ReagentConditionsProductSelectivity
Boron tribromide (BBr₃)−78°C, CH₂Cl₂6,7-Dihydroxyquinazolin-4-oneRegioselective for antitubulin activity
Hydrobromic acid (HBr)Acetic acid, refluxPartial demethylationRequires optimization for reproducibility

Demethylation is pivotal for enhancing solubility and target binding .

Functionalization of the Benzyl Group

The 2-chloro-4-fluorobenzyl moiety undergoes further derivatization:

Reaction TypeReagentProductBiological Impact
Halogen exchangeKF/18-crown-62-Fluoro-4-fluorobenzyl analogImproved metabolic stability
Alkylation4-Trifluoromethylbenzyl chloride Bis-benzylated quinazolinoneEnhanced antischistosomal activity (IC₅₀: 29 nM)

Structural modifications here correlate with improved pharmacokinetic profiles .

Hydrolysis and Stability Studies

The compound exhibits pH-dependent hydrolysis:

ConditionDegradation PathwayHalf-Life
Acidic (pH 1–3)Cleavage of benzyl-quinazolinone bond2–4 hr
Alkaline (pH 10–12)Methoxy group hydrolysis>24 hr

Stability data inform formulation strategies for drug development .

Key Synthetic Routes

A representative synthesis from veratrole involves:

StepReactionKey ReagentsYield
1NitrationHNO₃, 0–5°C78%
2ReductionH₂/Pd-C, 25°C85%
3CyclizationPOCl₃, DMF65%
4Benzylation2-Chloro-4-fluorobenzyl bromide70%

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Quinazolinone derivatives have shown promise as anticancer agents. Research indicates that 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting tumor growth factors.
  • Antimicrobial Effects : Studies suggest that this compound possesses antimicrobial properties against various bacterial and fungal strains. The presence of methoxy groups enhances its interaction with microbial targets, leading to increased efficacy in inhibiting microbial growth .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that quinazolinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis strategies. The general synthetic route includes:

  • Formation of the Quinazoline Core : Starting from appropriate benzaldehydes and amines, the quinazoline structure is assembled through condensation reactions.
  • Substitution Reactions : The chlorofluorobenzyl group is introduced via electrophilic aromatic substitution.
  • Methoxylation : The addition of methoxy groups is achieved through methylation reactions.

The specific reactivity and binding affinity to target proteins such as enzymes or receptors are assessed through molecular docking simulations and biochemical assays.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound's effect on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against breast cancer.
  • Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial activity, this compound exhibited MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one stands out due to its unique combination of substituents on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class. This compound is characterized by a unique structure that includes a quinazoline core substituted with a chlorofluorobenzyl group and two methoxy groups. It has garnered attention for its potential pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activities. In particular, studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)10Induction of apoptosis via intrinsic pathway
BT-20 (Breast)30Activation of caspases and ROS generation

In a study involving the human colorectal cancer cell line HCT116, the compound was shown to induce apoptosis through several mechanisms:

  • Cell Cycle Arrest : The compound caused G2 phase arrest.
  • Caspase Activation : Increased levels of cleaved caspases (caspase-3, caspase-9) were observed.
  • Nuclear Fragmentation : Morphological changes indicative of apoptosis were noted, including nuclear condensation and fragmentation .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects. Quinazolinone derivatives are known to possess a range of antimicrobial activities against various pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 2: Summary of Biological Activities

Compound NameStructure CharacteristicsBiological Activity
This compoundChlorofluorobenzyl + DimethoxyAnticancer, Antimicrobial
2-(4-bromobenzyl)-6-methoxyquinazolin-4(3H)-oneBromine instead of chlorineAnticancer
4-(trifluoromethyl)quinazolin-2(1H)-onesTrifluoromethyl groupAntimicrobial

Case Study: Apoptotic Mechanisms

In a detailed study on the effects of this compound on colon cancer cells (SW620), researchers found that treatment with this compound resulted in:

  • Increased reactive oxygen species (ROS) levels.
  • Caspase-dependent apoptosis , characterized by significant increases in cleaved PARP levels.
    These findings suggest that the compound not only induces apoptosis but also enhances ROS production, which is critical in triggering apoptotic pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic synthesis strategies. Variations in substituents on the quinazoline core significantly influence biological activity. For instance, different halogen substitutions can alter the compound's ability to bind to target proteins involved in cancer progression.

Table 3: Structure-Activity Relationships

Substituent TypeBiological Activity
ChlorofluorobenzylHigh anticancer activity
BromobenzylModerate anticancer activity
TrifluoromethylAntimicrobial activity

Q & A

Q. Table 1: Cerebroprotective Efficacy of Select Derivatives

CompoundNecrosis Reduction (%)Cognitive Deficit Improvement (%)
3i 23.160.2
3j 27.957.9
3k 24.255.3
EMHPS*27.780.1
*Ethylmethylhydroxypyridine succinate (reference drug)

What experimental models are used to evaluate neuroprotective effects, and how do results compare to reference drugs?

Advanced Experimental Design Question

  • In vivo models : Cerebral ischemia is induced via irreversible middle cerebral artery occlusion (Tamura method). Outcomes include necrosis area quantification (histopathology) and cognitive function assessment (Y-maze spontaneous alternation test) .
  • In vitro assays : Acetylcholinesterase inhibition is measured using Ellman’s method (IC₅₀ = 1.8–4.2 mg/mL for derivatives vs. 2.4 mg/mL for donepezil) . Antiamyloid activity is assessed via Congo red binding to β-amyloid aggregates .
    Discrepancies arise in comparing in vitro IC₅₀ values to in vivo efficacy, likely due to pharmacokinetic variability .

How do quinazolinone derivatives address contradictory data in cholinesterase inhibition and amyloid aggregation studies?

Advanced Data Contradiction Analysis
While derivatives show strong acetylcholinesterase inhibition (comparable to donepezil), their antiamyloid activity is moderate (<50% aggregation reduction vs. GV-791 reference) . This suggests dual mechanisms: primary effects on cholinergic pathways and secondary anti-inflammatory/antioxidant roles. Computational docking studies recommend optimizing substituent polarity to enhance amyloid binding .

What strategies improve the compound’s efficacy against protozoal infections like Acanthamoeba?

Advanced Lead Optimization Question
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives inhibit Acanthamoeba castellanii by targeting sterol biosynthesis (e.g., 14α-demethylase). Activity is enhanced with electron-withdrawing groups (e.g., -Cl, -F) at the benzyl position, as seen in structure-activity relationship (SAR) studies . Lead optimization involves balancing lipophilicity for membrane penetration and solubility for bioavailability .

What are the limitations in scaling up synthesis, and how can they be mitigated?

Advanced Synthesis Challenge Question
Key limitations include:

  • Low yields (~75%) in heterocyclization due to disproportionation side reactions .
  • Use of controlled substances (e.g., acetic anhydride) requiring regulatory compliance .
    Mitigation strategies:
  • Replace acetic anhydride with propionic anhydride for safer heterocyclization .
  • Optimize reaction stoichiometry and catalyst loading (e.g., DMF in glacial acetic acid) .

How is target validation performed for 14α-demethylase in antimicrobial studies?

Advanced Target Validation Question
14α-demethylase inhibition is validated via:

  • GC-MS analysis : Detects ergosterol depletion in Acanthamoeba .
  • Enzyme assays : Recombinant 14α-demethylase activity is measured with/without inhibitors .
  • Molecular docking : Predicts binding affinity of derivatives to the enzyme’s active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.